molecular formula C12H12FN3O2 B2533391 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096980-53-8

5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2533391
CAS No.: 1096980-53-8
M. Wt: 249.245
InChI Key: BRZBWXOMAALYFD-UHFFFAOYSA-N
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Description

5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anti-inflammatory and analgesic agents. Its core research value lies in its role as a key precursor in the synthesis of Coxib-class compounds, which are selective cyclooxygenase-2 (COX-2) inhibitors. The structural motif of the 1,2,3-triazole ring linked to a carboxylic acid function is a critical pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs). Researchers utilize this compound to develop new analogs aimed at achieving enhanced COX-2 selectivity, which is associated with improved gastrointestinal safety profiles compared to non-selective NSAIDs. The 4-fluoro-2-methylphenyl substituent is a common feature in optimized COX-2 inhibitors, contributing to potent enzyme binding and selectivity. Current investigations focus on leveraging this scaffold to create next-generation therapeutics with reduced cardiovascular risks, a challenge associated with earlier members of this drug class. Its application extends to biochemical assay development and target validation studies where precise modulation of the COX-2 pathway is required. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-1-(4-fluoro-2-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-5-4-8(13)6-7(10)2/h4-6H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZBWXOMAALYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=C(C=C(C=C2)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives, highlighting substituent effects, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
5-Ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (Target) 1: 4-Fluoro-2-methylphenyl; 5: Ethyl C₁₂H₁₂FN₃O₂ 249.25 Not explicitly reported; inferred high acidity due to carboxylic acid group.
5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Methoxyphenyl; 5: Ethyl C₁₂H₁₃N₃O₃ 247.25 Lower polarity due to methoxy group; potential for improved membrane permeability.
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Chloro-2-fluorophenyl; 5: Methyl C₁₀H₇ClFN₃O₂ 255.64 Enhanced halogenated effects; chlorine may increase binding affinity to hydrophobic targets.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Chlorophenyl; 5: Trifluoromethyl C₁₀H₅ClF₃N₃O₂ 291.62 High antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells).
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1: Thiazol-2-yl; 5: Methyl C₇H₆N₄O₂S 210.21 Zwitterionic properties enhance antiproliferative activity (40% inhibition of NCI-H522).
5-Ethyl-1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-(Trifluoromethyl)phenyl; 5: Ethyl C₁₂H₁₀F₃N₃O₂ 285.22 Increased lipophilicity and metabolic stability due to CF₃ group.

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid correlates with high antitumor activity, likely due to enhanced electron-withdrawing effects and interaction with targets like c-Met. In contrast, the target compound’s ethyl and 4-fluoro-2-methylphenyl groups may offer a balance between steric bulk and lipophilicity, though specific activity data are lacking.
  • Zwitterionic derivatives (e.g., thiazol-2-yl-substituted analogs) exhibit improved cell permeability and antiproliferative effects compared to purely acidic triazoles.

Acidity and Solubility :

  • Carboxylic acid derivatives generally exhibit high acidity, which can reduce cell permeability due to ionization at physiological pH. This is exemplified by the lower activity of triazole acids compared to their amide counterparts.

Structural Modifications :

  • Halogenation (e.g., chlorine, fluorine) enhances binding to hydrophobic pockets in biological targets, as seen in 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Methoxy groups (e.g., in 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid) may improve solubility but reduce metabolic stability compared to fluorinated analogs.

Research Methodologies and Tools

  • Crystallography : Structures of related triazoles (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) were determined using single-crystal X-ray diffraction, refined via SHELXL, and visualized using WinGX/ORTEP.
  • Biological Screening : Antiproliferative activities were assessed using in vitro assays on cancer cell lines (e.g., NCI-H522, LOX IMVI), with growth percentage (GP) as a key metric.

Biological Activity

5-Ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of ethyl 4-fluoro-2-methylphenyl with azides under controlled conditions to yield the desired triazole structure. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Several studies have reported on the anticancer activity of triazole derivatives, including 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies demonstrated that this compound exhibits cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM)
MCF-71.1
HCT-1162.6
HepG21.4

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is likely linked to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activity of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial growth. For example:

  • Thymidylate Synthase Inhibition : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to decreased nucleotide availability and ultimately results in reduced cell proliferation.

Case Studies

Recent research highlights the promising applications of triazole derivatives in both cancer therapy and infection control:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that triazole derivatives significantly inhibited tumor growth in animal models when administered at specific dosages.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of various triazole compounds, including our target compound, revealing that it outperformed conventional antibiotics against resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via the Huisgen 1,3-dipolar cycloaddition ("click reaction") between an azide and an alkyne. Key steps include:

  • Preparation of the azide precursor (e.g., 4-fluoro-2-methylphenyl azide).
  • Reaction with ethyl propiolate or a similar alkyne derivative under copper(I) catalysis.
  • Acidic hydrolysis of the ester intermediate to yield the carboxylic acid . Purification often involves column chromatography and recrystallization.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

  • Crystal growth via slow evaporation of a solvent (e.g., ethanol/water mixtures).
  • Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure refinement with SHELXL for accurate atomic displacement parameters and hydrogen bonding networks .
  • Visualization using WinGX/ORTEP for anisotropic displacement ellipsoids and packing diagrams .

Advanced Research Questions

Q. How do substituents on the triazole and phenyl rings influence biological activity?

Substituents modulate lipophilicity, electronic effects, and target binding. Comparative studies show:

Substituent Position & TypeBiological Activity (vs. Parent Compound)Mechanism Insight
Trifluoromethyl (CF₃) at para Enhanced anticancer activity (GP = 68.09%)Increased lipophilicity and target affinity .
Chlorine at meta Reduced antimicrobial activitySteric hindrance disrupts binding .
Ethyl vs. Methyl on triazole Higher metabolic stabilityEthyl group reduces oxidative degradation .

Q. Why do carboxylic acid derivatives exhibit lower antiproliferative activity compared to amide analogs?

The electron-withdrawing triazole ring increases carboxylic acid acidity (pKa ~3–4), reducing cell permeability and promoting non-selective binding. Amides avoid this issue by eliminating the acidic proton, enhancing bioavailability and target selectivity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Key considerations include:

  • Assay conditions : Varying pH or serum content may alter compound ionization (e.g., zwitterionic forms in zwitterionic buffers) .
  • Cell line specificity : For example, NCI-H522 lung cancer cells show higher sensitivity (GP = 68–86%) compared to renal UO-31 cells .
  • Solubility : Pre-treatment with DMSO or cyclodextrin inclusion complexes improves aqueous solubility for consistent dosing .

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening (HTS) to identify optimal Cu(I) catalysts (e.g., CuBr(PPh₃)₃) for regioselective triazole formation .
  • Biological Testing : Prioritize NCI-60 cell line panels for standardized anticancer activity profiling .
  • Computational Modeling : Employ DFT calculations to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and docking studies for target engagement (e.g., c-Met kinase) .

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